3-(2-Bromo-5-methoxyphenyl)-2-hydroxypropanoic acid
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Overview
Description
3-(2-Bromo-5-methoxyphenyl)-2-hydroxypropanoic acid: 2-bromo-5-methoxyphenylglycolic acid , is an organic compound with the chemical formula C9H9BrO4. It belongs to the class of phenylglycolic acids and contains both a carboxylic acid group and a hydroxyl group. The compound’s systematic name reflects its structure: a hydroxypropanoic acid derivative substituted with a bromine atom at the 2-position and a methoxy group at the 5-position of the phenyl ring .
Preparation Methods
Synthetic Routes: The synthesis of 3-(2-bromo-5-methoxyphenyl)-2-hydroxypropanoic acid involves several steps. One common synthetic route starts with the bromination of 2-methoxyphenylboronic acid using a brominating agent. The resulting bromo compound is then subjected to hydrolysis to yield the target compound . Specific reaction conditions and reagents may vary depending on the synthetic approach.
Industrial Production Methods: While there is no large-scale industrial production of this compound, it can be synthesized in research laboratories for various applications.
Chemical Reactions Analysis
Reactivity: 3-(2-Bromo-5-methoxyphenyl)-2-hydroxypropanoic acid can participate in various chemical reactions:
Substitution Reactions: The bromine atom at the 2-position makes it susceptible to nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis to form the corresponding phenylglycolic acid.
Protodeboronation: In some cases, boronic acids can undergo protodeboronation, releasing the hydroxyl group .
Brominating Agents: Used for bromination of the precursor compound.
Hydrolytic Conditions: Acidic or basic hydrolysis conditions.
Base-Catalyzed Protodeboronation: To remove the boron group.
Major Products: The major product of the hydrolysis reaction is this compound itself.
Scientific Research Applications
This compound finds applications in various scientific fields:
Medicine: It may be investigated for potential therapeutic effects due to its unique structure.
Chemical Research: Researchers use it as a building block for more complex molecules.
Biological Studies: It could serve as a probe in biological studies.
Mechanism of Action
The precise mechanism of action for 3-(2-bromo-5-methoxyphenyl)-2-hydroxypropanoic acid remains an area of ongoing research. Its effects may involve interactions with specific molecular targets or pathways.
Comparison with Similar Compounds
While this compound is relatively unique due to its specific substitution pattern, similar compounds include:
2-Methoxyphenylboronic acid: A related boronic acid with a methoxy group at the 2-position .
5-Bromo-2-methoxyphenylboronic acid: Another brominated derivative of 2-methoxyphenylboronic acid .
Properties
Molecular Formula |
C10H11BrO4 |
---|---|
Molecular Weight |
275.10 g/mol |
IUPAC Name |
3-(2-bromo-5-methoxyphenyl)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C10H11BrO4/c1-15-7-2-3-8(11)6(4-7)5-9(12)10(13)14/h2-4,9,12H,5H2,1H3,(H,13,14) |
InChI Key |
HPXLETFOIMLREL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)CC(C(=O)O)O |
Origin of Product |
United States |
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